molecular formula C₁₄H₁₂Cl₂O₃ B1145012 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol CAS No. 500284-93-5

5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol

Cat. No.: B1145012
CAS No.: 500284-93-5
M. Wt: 299.15
InChI Key:
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Description

5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is a complex organic compound characterized by the presence of multiple hydroxyl and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 5-chloro-2-hydroxybenzyl alcohol under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
  • 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol

Uniqueness

5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is unique due to its specific arrangement of hydroxyl and chloro groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIOZCAYYKQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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